Cysteine Protease inhibitor

Vue d'ensemble

Description

Les inhibiteurs de la protéase à cystéine sont des composés qui inhibent l'activité des protéases à cystéine, qui sont des enzymes qui dégradent les protéines en clivant les liaisons peptidiques. Ces inhibiteurs sont cruciaux dans la régulation de la protéolyse dans les organismes vivants et ont des implications significatives dans divers processus physiologiques et pathologiques, y compris des maladies telles que le cancer, la polyarthrite rhumatoïde et l'ostéoporose .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'un des inhibiteurs de la protéase à cystéine les plus connus est l'E-64, qui est synthétisé par une série de réactions chimiques impliquant la formation d'une structure époxyde qui permet une liaison covalente à la cystéine du site actif . La voie de synthèse implique généralement l'utilisation de réactifs tels que l'acide iodoacétique et des composés époxysuccinyl dans des conditions contrôlées pour obtenir le produit souhaité .

Méthodes de production industrielle

La production industrielle des inhibiteurs de la protéase à cystéine implique souvent une synthèse chimique à grande échelle utilisant des réacteurs automatisés et des mesures rigoureuses de contrôle qualité pour garantir la pureté et l'efficacité du produit final. Le processus peut inclure des étapes telles que la purification, la cristallisation et la formulation pour produire les inhibiteurs sous une forme adaptée aux applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Les inhibiteurs de la protéase à cystéine subissent diverses réactions chimiques, notamment :

Oxydation : implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants.

Réduction : implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs.

Substitution : implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs nucléophiles ou électrophile.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les groupes nitrile, les époxydes et diverses têtes de guerre électrophile qui facilitent la liaison covalente à la cystéine du site actif . Les conditions de réaction impliquent souvent des températures contrôlées, des niveaux de pH et la présence de catalyseurs pour optimiser l'efficacité de la réaction .

Produits principaux

Les produits principaux formés à partir de ces réactions sont généralement des adduits covalents où l'inhibiteur est lié au site actif de la protéase à cystéine, rendant l'enzyme inactive .

Applications de la recherche scientifique

Les inhibiteurs de la protéase à cystéine ont un large éventail d'applications dans la recherche scientifique, notamment :

Industrie : Utilisés dans la production de produits pharmaceutiques, agrochimiques et biotechnologiques.

Mécanisme d'action

Les inhibiteurs de la protéase à cystéine exercent leurs effets en se liant au site actif des protéases à cystéine, empêchant ainsi l'enzyme de cliver les liaisons peptidiques. Cette liaison peut être réversible ou irréversible, selon la nature de l'inhibiteur . Les cibles moléculaires comprennent le résidu de cystéine catalytique dans le site actif de l'enzyme, et les voies impliquées comprennent souvent l'inhibition de l'activité protéolytique et la modulation des voies de signalisation cellulaire .

Applications De Recherche Scientifique

Cysteine protease inhibitors have a wide range of applications in scientific research, including:

Chemistry: Used as tools to study enzyme mechanisms and to develop new synthetic methodologies.

Biology: Employed in the study of cellular processes such as apoptosis, autophagy, and protein degradation.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and biotechnology products.

Mécanisme D'action

Cysteine protease inhibitors exert their effects by binding to the active site of cysteine proteases, thereby preventing the enzyme from cleaving peptide bonds. This binding can be reversible or irreversible, depending on the nature of the inhibitor . The molecular targets include the catalytic cysteine residue in the enzyme’s active site, and the pathways involved often include inhibition of proteolytic activity and modulation of cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Les inhibiteurs de la protéase à cystéine peuvent être comparés à d'autres inhibiteurs de protéases tels que les inhibiteurs de la protéase à sérine et les inhibiteurs de la métalloprotéase. Alors que les inhibiteurs de la protéase à sérine ciblent les résidus de sérine dans le site actif et que les inhibiteurs de la métalloprotéase ciblent les ions métalliques, les inhibiteurs de la protéase à cystéine ciblent spécifiquement le résidu de cystéine . Cette spécificité rend les inhibiteurs de la protéase à cystéine uniques dans leur mode d'action et leurs applications thérapeutiques potentielles .

Liste de composés similaires

Inhibiteurs de la protéase à sérine : Ciblent les résidus de sérine dans le site actif.

Inhibiteurs de la métalloprotéase : Ciblent les ions métalliques dans le site actif.

Inhibiteurs de la protéase aspartique : Ciblent les résidus d'acide aspartique dans le site actif.

Propriétés

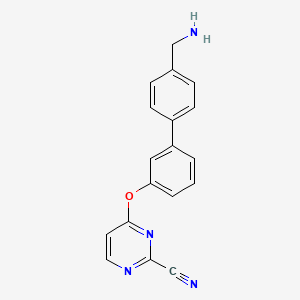

IUPAC Name |

4-[3-[4-(aminomethyl)phenyl]phenoxy]pyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O/c19-11-13-4-6-14(7-5-13)15-2-1-3-16(10-15)23-18-8-9-21-17(12-20)22-18/h1-10H,11,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVQVAZRAZGSTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC(=NC=C2)C#N)C3=CC=C(C=C3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

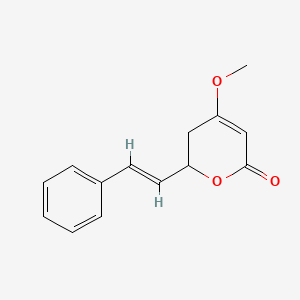

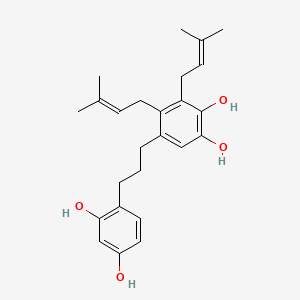

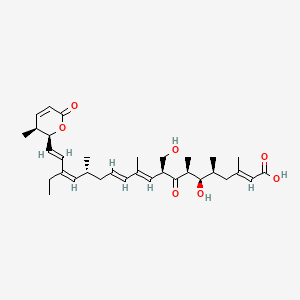

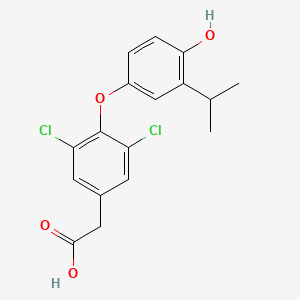

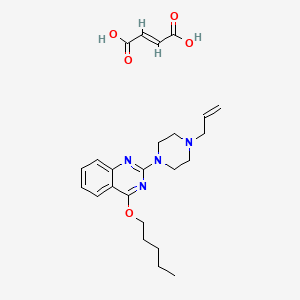

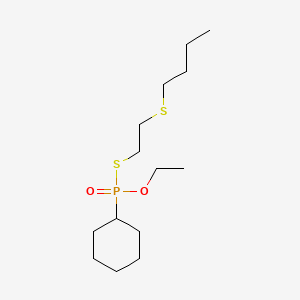

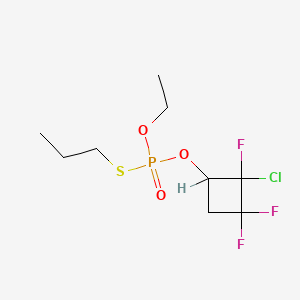

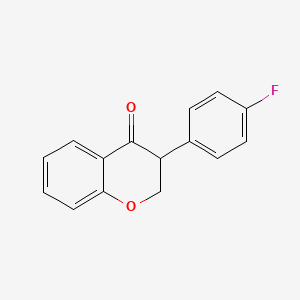

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R,9R,10R,13S,14S)-5,5,9,14-Tetramethyltetracyclo[11.2.1.01,10.04,9]hexadec-7-ene](/img/structure/B1673351.png)

![N-Hydroxy-3-[6-oxo-1-(3-phenylpropyl)-2,3-dihydropyridin-5-yl]propanamide](/img/structure/B1673365.png)

![(2R)-2-[[1-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]carbamoyl]cyclopentyl]methyl]-4-phenylbutanoic acid](/img/structure/B1673368.png)